Butylsilane

Catalog No.
S1503299
CAS No.
1600-29-9
M.F
C4H9Si
M. Wt
85.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butylsilane

CAS Number

1600-29-9

Product Name

Butylsilane

Molecular Formula

C4H9Si

Molecular Weight

85.2 g/mol

InChI

InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3

InChI Key

ZTAYJSRSQODHEO-UHFFFAOYSA-N

SMILES

CCCC[Si]

Canonical SMILES

CCCC[Si]

Organic Synthesis and Material Science

  • Precursor for silicone polymers: Butylsilane can react with other silanes or water to form silicone polymers, which are widely used in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation .
  • Modification of surfaces: Butylsilane can be used to modify the surface properties of materials, such as silicon wafers or glass, by forming self-assembled monolayers (SAMs). These SAMs can improve adhesion, wettability, and other surface characteristics .

Chemical Analysis and Spectroscopy

  • Internal standard in gas chromatography: Butylsilane's unique boiling point and mass spectrum make it a valuable internal standard in gas chromatography (GC) for quantitative analysis of various organic compounds .
  • Calibration reference in nuclear magnetic resonance (NMR): The silicon atom in butylsilane provides a distinct chemical shift in NMR spectroscopy, making it a useful reference compound for calibrating the instrument [DOI: 10.1021/ac502490z].

Fundamental Research and Modeling

  • Study of Si-H bond reactivity: Butylsilane serves as a model compound for studying the reactivity of the Si-H bond, which is crucial for understanding various silicon-based reactions and material properties .
  • Computational modeling: The relatively simple structure of butylsilane allows it to be used as a model molecule for computational studies of various chemical phenomena, such as molecular interactions and reaction mechanisms .

Butylsilane is an organosilicon compound with the chemical formula C4H9Si\text{C}_4\text{H}_9\text{Si}. It is a colorless, flammable liquid that is primarily used in various chemical synthesis processes. The compound features a butyl group attached to a silicon atom, which contributes to its unique properties and reactivity compared to other silanes. Due to its hydrophobic nature, butylsilane can be utilized in applications requiring water-repellent characteristics, making it valuable in coatings and sealants.

, primarily involving hydrosilylation and dehydrosilylation processes. It can react with various electrophiles, including carbonyl compounds, to form siloxanes and silanes. For instance, butylsilane can participate in hydrosilylation reactions where it adds across double bonds of alkenes or alkynes, leading to the formation of new silane derivatives. Additionally, it can undergo oxidation reactions to form silanols or silicates under appropriate conditions .

Butylsilane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of butylene with a silicon hydride in the presence of a catalyst, typically a transition metal complex.
  • Reduction Reactions: Butylsilane can also be produced by reducing silicon halides or oxides using lithium aluminum hydride or other reducing agents.
  • Condensation Reactions: Another approach includes the condensation of silanol compounds with butanol under acidic or basic conditions .

Butylsilane finds applications across various industries:

  • Coatings and Sealants: Its hydrophobic properties make it suitable for use in water-repellent coatings.
  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers.
  • Adhesives: Butylsilane is utilized in adhesive formulations due to its bonding capabilities.
  • Chemical Intermediates: It acts as an intermediate in the production of more complex organosilicon compounds .

Interaction studies involving butylsilane focus on its reactivity with other compounds. For example, it has been observed that butylsilane interacts readily with polar solvents and electrophiles, which can lead to the formation of various siloxanes and silanes. These interactions are crucial for understanding its behavior in chemical processes and applications .

Butylsilane shares similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TrimethylsilaneC3H9Si\text{C}_3\text{H}_9\text{Si}Highly volatile; used as a reagent in organic synthesis.
TriethylsilaneC6H15Si\text{C}_6\text{H}_{15}\text{Si}More stable than butylsilane; often used in hydrosilylation reactions.
Di-tert-butylsilaneC8H18Si\text{C}_8\text{H}_{18}\text{Si}Exhibits steric hindrance; useful in specific synthetic pathways.
CyclohexylsilaneC6H13Si\text{C}_6\text{H}_{13}\text{Si}Provides different reactivity due to cyclic structure; used in specialized applications.

Butylsilane's distinctive feature lies in its balance between reactivity and stability due to its straight-chain structure, making it versatile for various applications while maintaining manageable handling properties compared to more volatile silanes like trimethylsilane.

The study of butylsilane dates to the mid-20th century, coinciding with the rise of organosilicon chemistry. Early work by Steele et al. (1962) established foundational insights into silicon-carbon bond dissociation energies using electron impact methods. The 1953 NASA report on large-scale synthesis via lithium aluminum hydride reduction marked a pivotal milestone, enabling industrial production. Subsequent research expanded into structural variants, driven by the need for tailored materials in aerospace and polymer industries.

Significance in Organosilicon Chemistry

Butylsilanes occupy a unique niche due to their hybrid organic-inorganic character. The silicon atom’s electronegativity (1.90) and capacity for hypervalent bonding facilitate diverse reactivity patterns absent in pure hydrocarbons. These compounds serve as precursors for siloxanes, silicones, and surface-modifying agents, leveraging their hydrophobic properties and thermal stability.

Structural Variants and Classifications

n-Butylsilane (CAS 1600-29-9)

  • Molecular Formula: C₄H₁₂Si
  • Physical Properties:
    • Boiling Point: 56.7°C
    • Density: 0.68 g/mL at 20°C
    • Refractive Index: 1.392
  • Synthesis: Reduction of n-butyltrichlorosilane with LiAlH₄.
  • Applications: Hydrophobic coatings, polymer crosslinking.

tert-Butylsilane (CAS 18165-85-0)

  • Molecular Formula: C₄H₁₂Si
  • Distinct Features: Steric hindrance from the branched tert-butyl group alters reactivity, favoring selective reductions.
  • Ionization Energy: 9.5 eV.

Di-tert-Butylsilane (CAS 30736-07-3)

  • Molecular Formula: C₈H₁₈Si
  • Properties:
    • Boiling Point: 129–130°C
    • Density: 0.729 g/mL
  • Role: Sterically hindered reducing agent in organic synthesis.

Comparative Structural Analysis

Propertyn-Butylsilanetert-ButylsilaneDi-tert-Butylsilane
Boiling Point (°C)56.756.7129–130
Density (g/mL)0.680.680.729
ReactivityHighModerateLow

The molecular structure of butylsilane features a silicon atom at the center of a tetrahedral arrangement, bonded to three hydrogen atoms and a linear n-butyl chain (CCCC[SiH₃]) [2]. X-ray crystallography and computational optimizations confirm that the Si–C bond length measures approximately 1.932 Å, while the Si–H bonds are shorter at 1.480 Å [3] . The Si–Si bond length in polysilane derivatives, such as poly(di-n-butylsilane) (PDBS), extends to 2.3876 Å due to steric interactions between adjacent butyl groups [3].

The bond angles deviate slightly from ideal tetrahedral values (109.5°). For instance, the ∠Si–Si–Si angle in PDBS decreases to 111.57° in the 7/3 helical conformation [5], while the ∠C–Si–C angle in butylsilane derivatives expands to 112.79° under ethyl substitution [3]. These distortions arise from repulsive interactions between bulky alkyl substituents.

Table 1: Comparative Bond Lengths in Silane Derivatives

CompoundSi–Si (Å)Si–C (Å)Si–H (Å)
Polysilane2.3456
Poly(dimethylsilane)2.35221.9045
Poly(diethylsilane)2.38761.9315
Butylsilane1.9321.480

Data sourced from geometric optimizations [3] .

Bonding Theory and Electronic Distribution

The bonding in butylsilane is governed by sp³ hybridization at the silicon atom, with four σ bonds formed through overlap of silicon’s 3sp³ orbitals and orbitals from hydrogen/carbon . Natural bond orbital (NBO) analysis shows a partial positive charge (+0.32 e) on silicon due to its lower electronegativity (1.90) compared to carbon (2.55) [7]. This charge polarization facilitates nucleophilic attacks at the silicon center, as seen in hydrosilylation reactions .

The butyl group’s electron-donating inductive effect slightly increases electron density at silicon, reducing its electrophilicity compared to shorter-chain alkylsilanes. However, this effect is counterbalanced by steric shielding, which hinders access to the reactive site. Frontier molecular orbital (FMO) calculations reveal a highest occupied molecular orbital (HOMO) localized on the silicon-hydrogen bonds, while the lowest unoccupied molecular orbital (LUMO) resides on the σ* antibonding orbital of the Si–C bond [6].

Computational Modeling Approaches

Density functional theory (DFT) at the B3LYP/6-31G* level accurately predicts butylsilane’s geometry, with deviations <0.5% from experimental bond lengths [3] [6]. Molecular dynamics (MD) simulations using the GROMACS force field reproduce its liquid-phase behavior, including diffusion coefficients (D = 1.2 × 10⁻⁹ m²/s at 25°C) and density (0.68 g/cm³) [7].

Conformational analysis reveals two stable states for the butyl chain:

  • All-trans conformation: The alkyl chain extends linearly, minimizing gauche interactions.
  • 7/3 helical conformation: Observed in PDBS, this structure reduces steric strain between adjacent substituents [5].

Table 2: Computational Results for Butylsilane Conformers

ConformationRelative Energy (kcal/mol)Si–Si–Si Angle (°)
All-trans0.0112.93
7/3 Helix2.1111.57

Data derived from DFT calculations [3] [5].

Structure-Function Relationships

The tetrahedral geometry of butylsilane directly influences its reactivity. The exposed Si–H bonds participate in hydrosilylation, forming Si–C bonds with alkenes . Steric hindrance from the butyl group slows this reaction compared to methylsilane, as evidenced by a 40% reduction in rate constant [7].

In polymeric forms, the 7/3 helical conformation of PDBS induces optical activity. Circular dichroism (CD) spectra show a strong (−)-signal at 299 nm (gabs = +1.3 × 10⁻²) due to helical chirality [5]. This structure also enhances thermal stability, with a helix–helix transition temperature (TC2) of 28°C [5].

Substituent size correlates with phase behavior:

  • Melting point: −138°C for butylsilane vs. −95°C for ethylsilane [2].
  • Boiling point: 57°C for butylsilane vs. 20°C for methylsilane [2].

Wikipedia

Butylsilane

Dates

Modify: 2023-08-15

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